5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is an organic compound that features an isocyanate group attached to a methyl-substituted oxazole ring
Preparation Methods
The synthesis of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole typically involves the reaction of 3,4-dimethyl-1,2-oxazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene.
Chemical Reactions Analysis
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole undergoes several types of chemical reactions:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids, which decompose to amines and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, urethanes, and polyurethanes.
Scientific Research Applications
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Materials Science: The compound’s reactivity makes it useful in creating cross-linked polymers with enhanced mechanical properties.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, potentially leading to new bioconjugates for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole primarily involves its isocyanate group, which is highly reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets are typically compounds with active hydrogen atoms, such as amines and alcohols .
Comparison with Similar Compounds
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole can be compared to other isocyanate-containing compounds such as:
Isophorone diisocyanate: Used in the production of polyurethanes with different mechanical properties.
Methylene diphenyl diisocyanate: Another widely used isocyanate in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other isocyanates.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(isocyanatomethyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(2)9-11-7(5)3-8-4-10/h3H2,1-2H3 |
InChI Key |
MOLCFRIDADMWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.